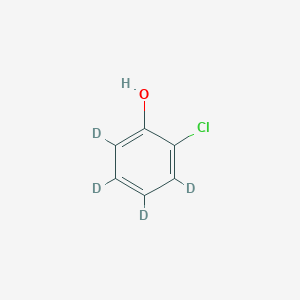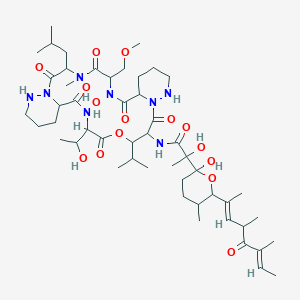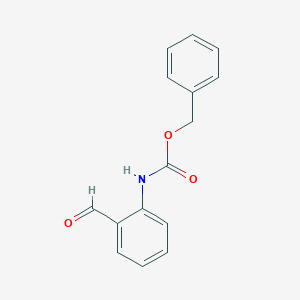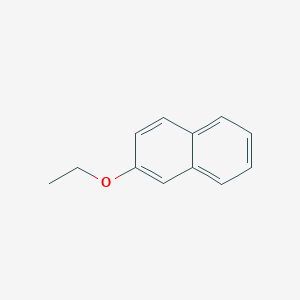
2-Methyl-1-octene
Overview
Description
2-Methyl-1-octene is an organic compound with the molecular formula C₉H₁₈. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
2-Methyl-1-octene is a type of alkene, which are primarily targeted in reactions catalyzed by transition metal complexes . These reactions include dimerization and oligomerization, which are processes that combine two or more molecules to form larger molecules .
Mode of Action
The mode of action of this compound involves its interaction with transition metal complexes in dimerization and oligomerization reactions . The reaction likely occurs through the 1,2-coordination of the alkene into the metal-hydride bond, followed by a subsequent 2,1-insertion of the alkene into the metal-carbon bond of the alkyl intermediate and β-H elimination .
Biochemical Pathways
The biochemical pathways affected by this compound involve the dimerization and oligomerization of alkenes . These reactions result in the formation of dimers and oligomers of alkenes, which are compounds in high demand in various industrial sectors .
Result of Action
The result of the action of this compound is the formation of dimers and oligomers of alkenes . These compounds have a wide range of applications in industries such as the production of adhesives, surfactants, flavors, synthetic fuel additives, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the transition metal, the ligand environment, the activator, and the substrate structure can all affect the activity and chemoselectivity of the catalytic systems used in alkene dimerization and oligomerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-octene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-1-octanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of 1-octene with methyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes to achieve the desired structure and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. For example, oxidation with potassium permanganate can yield 2-methyl-1-octanol.
Hydroboration-Oxidation: This reaction involves the addition of borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) to form alcohols.
Hydrogenation: The compound can be hydrogenated in the presence of a catalyst such as palladium on carbon to form 2-methyl-octane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Hydroboration-Oxidation: Borane (BH₃), hydrogen peroxide (H₂O₂)
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Major Products:
Oxidation: 2-Methyl-1-octanol
Hydroboration-Oxidation: 2-Methyl-1-octanol
Hydrogenation: 2-Methyl-octane
Scientific Research Applications
2-Methyl-1-octene is utilized in various scientific research applications, including:
Polymer Chemistry: It is used as a comonomer in the production of specialty polymers and copolymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis Research: It is employed in studies involving catalytic processes, particularly those involving transition metal catalysts.
Material Science: this compound is used in the development of new materials with specific properties, such as improved mechanical strength or chemical resistance.
Comparison with Similar Compounds
1-Octene: Another alkene with a similar structure but without the methyl substitution at the second carbon.
2-Methyl-1-heptene: A similar compound with one less carbon in the chain.
2-Methyl-2-octene: An isomer with the double bond located at the second carbon instead of the first.
Uniqueness: 2-Methyl-1-octene is unique due to its specific structure, which imparts distinct reactivity and properties compared to its isomers and other alkenes. The presence of the methyl group at the second carbon influences its steric and electronic characteristics, affecting its behavior in chemical reactions and its applications in various fields.
Properties
IUPAC Name |
2-methyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDQPGLIKZGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196635 | |
| Record name | 2-Methyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4588-18-5 | |
| Record name | 2-Methyl-1-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-octene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1-octene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-OCTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8T4813JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 2-Methyl-1-octene influence its reactivity with atmospheric oxidants?
A1: The presence of the double bond in this compound makes it susceptible to attack by atmospheric oxidants such as ozone (O3) and hydroxyl radicals (OH). Studies have shown that the rate constant for the reaction of OH radicals with this compound increases with increasing carbon number, suggesting that this is in part due to H-atom abstraction from the C-H bonds of the alkyl substituent groups. [] Additionally, the presence of the methyl group at the 2-position can influence the rate of reaction with these oxidants, although the exact impact is dependent on the specific oxidant and reaction conditions. [, ]
Q2: What are the environmental concerns associated with the presence of this compound in the atmosphere?
A2: this compound, like other alkenes, can contribute to the formation of secondary organic aerosols (SOA) in the atmosphere through reactions with atmospheric oxidants. [] SOA have implications for air quality, climate change, and human health. The specific products and their impacts depend on various factors, including atmospheric conditions and the presence of other reactive species.
Q3: Can you elaborate on the applications of this compound in organic synthesis, specifically in the context of the provided research?
A3: One research paper [] highlights the use of this compound in the alkylation of benzene. This reaction, catalyzed by sulfuric acid or aluminium chloride, leads to the formation of branched alkylbenzenes. The study revealed that the reaction conditions significantly influence the degree of isomerization and the preference for tertiary alkylbenzene formation.
Q4: Are there any studies investigating the biodegradability of this compound and its potential impact on ecosystems?
A4: While the provided research doesn't delve into the biodegradability of this compound, it's an important aspect to consider. Further research is needed to understand its fate and persistence in the environment and its potential effects on different ecosystems.
Q5: How do analytical techniques like GC and GC-MS help in understanding the presence and behavior of this compound?
A5: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools for identifying and quantifying this compound in complex mixtures, such as those found in atmospheric samples or reaction products. [, ] These techniques separate compounds based on their volatility and provide information about their molecular weight and fragmentation patterns, respectively, allowing for their identification and quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


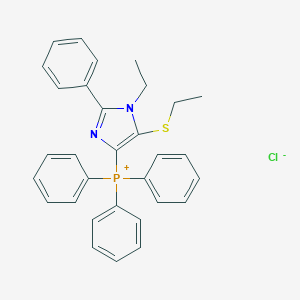
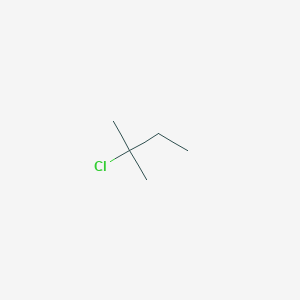
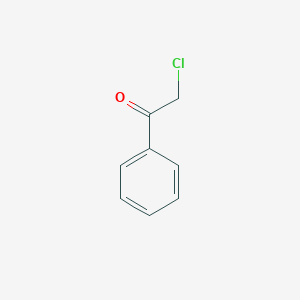
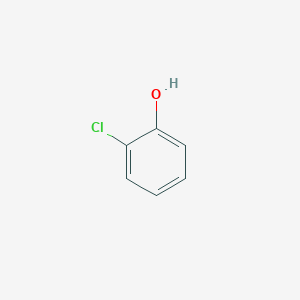
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
